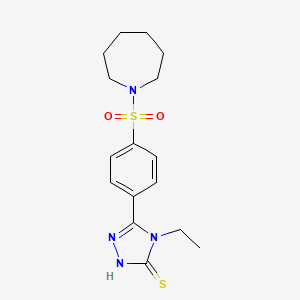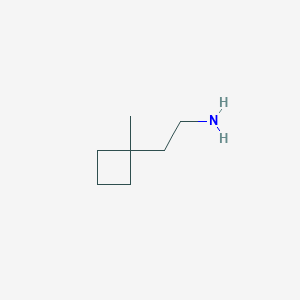
2-(1-Methylcyclobutyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclobutyl)ethan-1-amine is an organic compound with the molecular formula C7H15N It is a derivative of ethanamine, featuring a cyclobutyl ring substituted with a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)ethan-1-amine typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor.
Methylation: The cyclobutyl ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the ethanamine moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclobutyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
2-(1-Methylcyclobutyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclobutyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylcyclobutyl)ethan-1-amine
- Cyclobutylamine
- 1-Methylcyclobutylamine
Uniqueness
2-(1-Methylcyclobutyl)ethan-1-amine is unique due to the specific positioning of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
2-(1-methylcyclobutyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-7(5-6-8)3-2-4-7/h2-6,8H2,1H3 |
Clé InChI |
YLRRIDAHLNNAGH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)
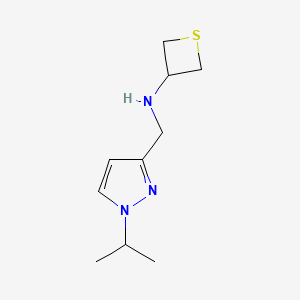
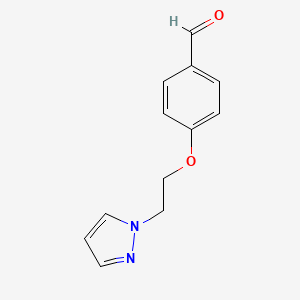
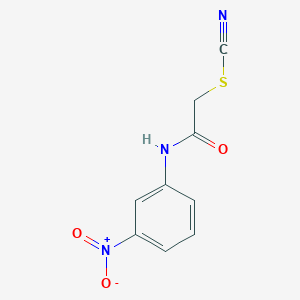
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
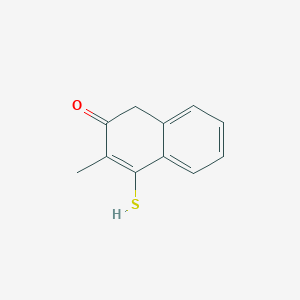

![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)
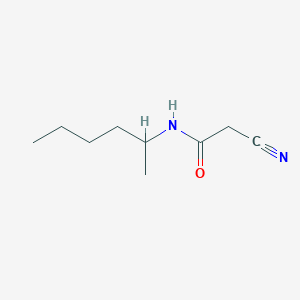


![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)

